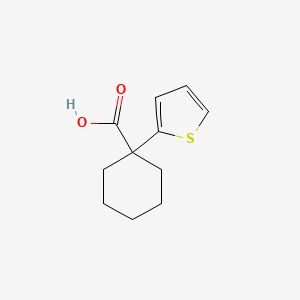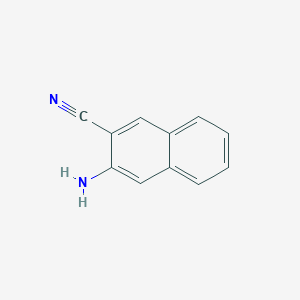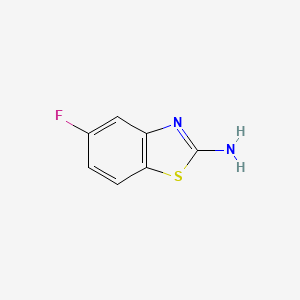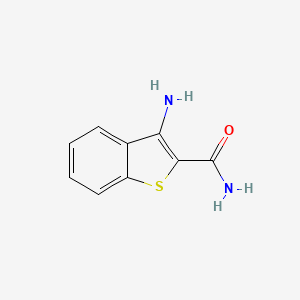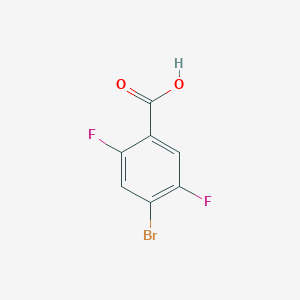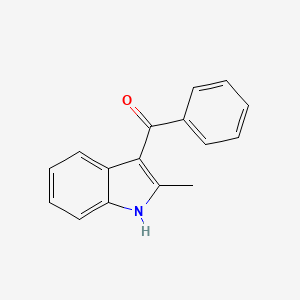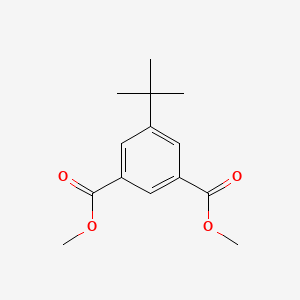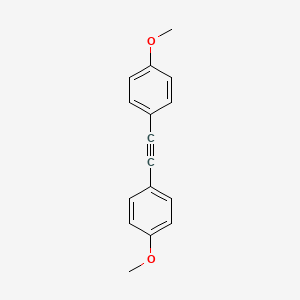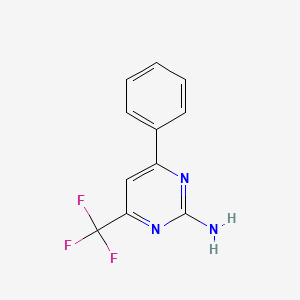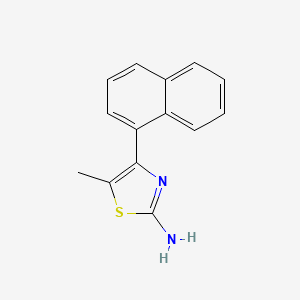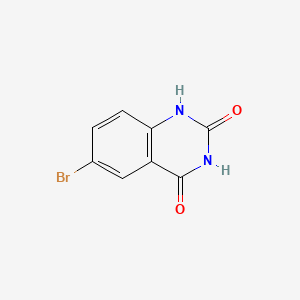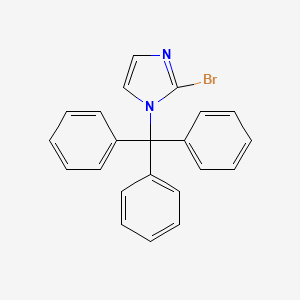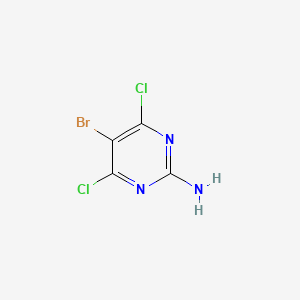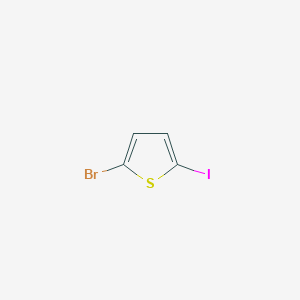
2-Bromo-5-iodothiophène
Vue d'ensemble
Description
2-Bromo-5-iodothiophene is a heterocyclic compound that contains both bromine and iodine atoms attached to a thiophene ring. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of both bromine and iodine atoms makes 2-Bromo-5-iodothiophene a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.
Applications De Recherche Scientifique
2-Bromo-5-iodothiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors.
Biology: Serves as an intermediate in the synthesis of biologically active molecules.
Medicine: Involved in the development of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
Target of Action
2-Bromo-5-iodothiophene (BIT) is primarily used as a solvent additive in the development of polymer solar cells (PSCs) . Its primary targets are the molecular structures within these cells, specifically the active layer morphology and molecular stacking .
Mode of Action
BIT functions as a morphology-controlling agent for PM6:Y-series binary PSCs . It interacts with its targets by optimizing molecular stacking and controlling the active layer morphology of the PSCs . The asymmetric effect of BIT enables it to mix well and form dimers with nonfullerene accepter Y6 with the smallest steric hindrance in the active layer . This facilitates exciton dissociation and charge transport .
Biochemical Pathways
It’s known that bit influences the molecular interaction within the active layer of pscs . This interaction likely affects the energy transfer pathways within the cells, leading to improved performance.
Result of Action
The use of BIT results in improved aggregation, enhanced crystallinity, and balanced charge carrier mobility within the PSCs . This contributes to the improved fill factor (FF) and short circuit current density (Jsc) of binary PSCs . The PSCs based on PM6:Y6 after BIT treatment showed a high power conversion efficiency (PCE) of 17.43% with a FF of 77.90%, which are higher than that of the PSCs without treatment .
Analyse Biochimique
Biochemical Properties
2-Bromo-5-iodothiophene plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex organic compounds. The compound’s bromine and iodine atoms can participate in halogen bonding, which is crucial for enzyme-substrate interactions. For instance, it can act as a substrate for halogenase enzymes, which catalyze the incorporation of halogen atoms into organic molecules .
Cellular Effects
2-Bromo-5-iodothiophene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling. Additionally, the compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins. This interaction can lead to changes in the expression of genes involved in cellular metabolism and other vital processes .
Molecular Mechanism
At the molecular level, 2-Bromo-5-iodothiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can result in changes in enzyme conformation and activity, leading to downstream effects on cellular processes. Additionally, 2-Bromo-5-iodothiophene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-iodothiophene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-Bromo-5-iodothiophene vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
2-Bromo-5-iodothiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized by cytochrome P450 enzymes, which catalyze the oxidation of organic molecules. This metabolism can lead to the formation of reactive intermediates that can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Bromo-5-iodothiophene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation can be influenced by its interactions with specific transporters and binding proteins, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Bromo-5-iodothiophene is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Additionally, the compound can be targeted to other organelles, such as mitochondria, where it can affect cellular metabolism and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodothiophene typically involves the selective bromination and iodination of thiophene. One common method includes:
Monobromination: Thiophene is first brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 2-bromothiophene.
Industrial Production Methods: Industrial production of 2-Bromo-5-iodothiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: Both bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Cross-Coupling Reactions: The compound is commonly used in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Utilizes palladium catalysts and boronic acids under basic conditions.
Stille Reaction: Employs organotin reagents and palladium catalysts.
Heck Reaction: Involves alkenes and palladium catalysts in the presence of a base.
Major Products: The major products formed from these reactions are typically more complex thiophene derivatives, which are valuable in the synthesis of pharmaceuticals and materials science .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-chlorothiophene
- 2-Bromo-5-fluorothiophene
- 2-Iodo-5-chlorothiophene
Comparison: 2-Bromo-5-iodothiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated thiophenes. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
2-bromo-5-iodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFAIAIVSBOWOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348659 | |
| Record name | 2-bromo-5-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29504-81-2 | |
| Record name | 2-bromo-5-iodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-iodothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


